1,8-Diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraen-5-amine
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Description
“1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridin-7-amine” is a compound with a novel structure . It is an adenosine receptor inhibitor and has good inhibitory activity on adenosine A2A receptors . It has good subtype selectivity and can be used as a targeted adenosine A2A receptor inhibitor for immunotherapy .
Synthesis Analysis
The synthesis of “1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridin-7-amine” involves a one-pot two-component thermal cyclization reaction of 2-aminobenzimidazole and P-substituted methyl cinnamates . This is followed by Vilsmir-Haack formylation of these derivatives to afford the 2-chloro-3-carboxaldehyde targets . The final step involves nucleophilic displacement of the chloro atom in the 3-carboxaldehyde compounds to yield the final targets .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridin-7-amine” include thermal cyclization, Vilsmir-Haack formylation, and nucleophilic displacement . These reactions lead to the formation of the final compound.Mechanism of Action
Biochemical Pathways
Without knowledge of the compound’s specific targets, it is challenging to summarize the affected biochemical pathways and their downstream effects . Future studies should focus on identifying these pathways to understand the compound’s mechanism of action better.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown . Understanding these effects requires knowledge of the compound’s targets and mode of action, which are areas for future research.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability . These factors include pH, temperature, presence of other molecules, and cellular environment.
Properties
IUPAC Name |
1,2,3,4-tetrahydropyrido[1,2-a]benzimidazol-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c12-8-4-5-10-9(7-8)13-11-3-1-2-6-14(10)11/h4-5,7H,1-3,6,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLAFVSXXGDPVKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NC3=C2C=CC(=C3)N)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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